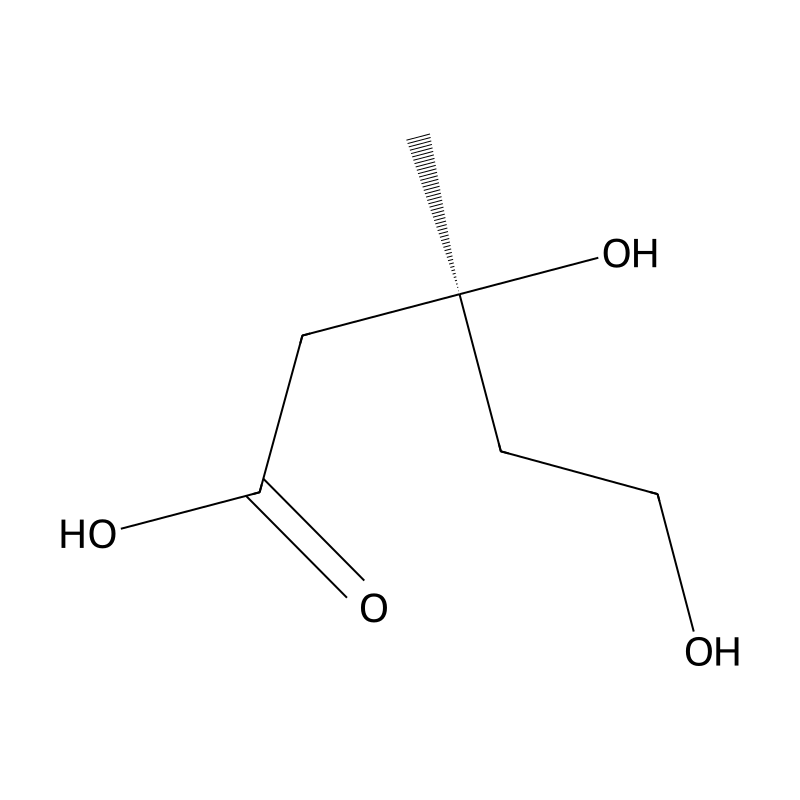

(S)-Mevalonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor in the Mevalonate Pathway

(S)-Mevalonic acid acts as a key intermediate in the mevalonate pathway, a vital metabolic process found in eukaryotes. This pathway is responsible for the biosynthesis of numerous essential cellular components, including:

- Sterols: Cholesterol, a vital component of cell membranes, is synthesized through the mevalonate pathway .

- Dolichols: These long-chain alcohols participate in protein glycosylation, a process crucial for proper protein folding and function .

- Isoprenoids: This diverse class of molecules includes hormones, pigments, and signaling molecules, all derived from the mevalonate pathway intermediate isopentenyl pyrophosphate (IPP) .

Researchers utilize (S)-mevalonic acid to study the regulation and function of the mevalonate pathway. By manipulating the levels of (S)-mevalonic acid, scientists can investigate its impact on downstream metabolites and cellular processes .

Tool for Studying Metabolic Disorders

Mevalonate kinase deficiency is a rare genetic disorder that disrupts the mevalonate pathway, leading to a deficiency in cholesterol and other essential metabolites. Studies using (S)-mevalonic acid supplementation can help researchers understand the mechanisms of this disease and develop potential treatments .

Furthermore, the mevalonate pathway has been linked to various other diseases, including cancer, autoimmune diseases, and Alzheimer's disease. Studying the effects of (S)-mevalonic acid on these conditions can provide insights into their pathogenesis and potential therapeutic targets .

Potential Therapeutic Applications

Due to its role in the mevalonate pathway, (S)-mevalonic acid holds promise for developing novel therapies. Research is ongoing to explore its potential applications in treating:

- Congenital metabolic disorders: Supplementation with (S)-mevalonic acid could potentially correct deficiencies in patients with mevalonate kinase deficiency .

- Cancer: Studies suggest that manipulating the mevalonate pathway might have anti-cancer effects. (S)-mevalonic acid could be used to investigate this possibility .

(S)-Mevalonic acid is a chiral organic compound with the molecular formula . It is a key intermediate in the mevalonate pathway, which is crucial for the biosynthesis of terpenes and steroids, including cholesterol. The compound exists predominantly in its carboxylate form, known as mevalonate, which plays a significant role in various biological processes. Its structure features two hydroxyl groups and a carboxylic acid, making it soluble in water and polar solvents. The (S)-enantiomer is the biologically active form, while the (R)-enantiomer has limited biological activity .

- Biosynthesis of Isoprenoids: It serves as a precursor to isopentenyl pyrophosphate through a series of phosphorylation and decarboxylation reactions.

- Formation of Cholesterol: The compound is integral to the cholesterol biosynthetic pathway, where it undergoes phosphorylation to form 5-phosphomevalonate, which subsequently leads to squalene and cholesterol .

- Lactonization: (S)-Mevalonic acid can exist in equilibrium with its lactone form, mevalonolactone, formed by internal condensation of its hydroxyl and carboxylic acid groups .

(S)-Mevalonic acid is essential in various biological processes:

- Cholesterol Synthesis: It is the rate-limiting substrate for the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which catalyzes its conversion to mevalonate .

- Terpene Biosynthesis: It is a precursor for all terpenoids, which are vital for numerous biological functions including signaling and structural roles in cells .

- Pharmaceutical Relevance: Statins, drugs that lower cholesterol levels, inhibit HMG-CoA reductase, thereby decreasing mevalonate production and affecting cholesterol synthesis .

Several methods exist for synthesizing (S)-mevalonic acid:

- Enzymatic Synthesis: Utilizing specific enzymes such as HMG-CoA reductase for biocatalytic production.

- Chemical Synthesis: Traditional organic synthesis methods can yield (S)-mevalonic acid through multiple steps involving acetyl-CoA derivatives and reduction reactions .

- Short Synthetic Routes: Recent advancements have led to enantioselective synthesis techniques that are more efficient and scalable .

Research on (S)-mevalonic acid interactions has highlighted its role in metabolic regulation:

- Statin Interaction: Studies show that statins not only inhibit cholesterol production but also affect mevalonate levels, leading to potential side effects like muscle pain due to disrupted metabolic pathways .

- Cell Signaling: Investigations into how mevalonate influences signaling pathways have revealed its involvement in cell growth and differentiation processes.

(S)-Mevalonic acid shares structural similarities with several other compounds in the mevalonate pathway. Here are some comparable compounds:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Mevalonate | Same backbone | Predominant form; acts as a conjugate base |

| Isopentenyl Pyrophosphate | Derived from mevalonic acid | Key intermediate in terpenoid biosynthesis |

| Geranyl Pyrophosphate | Derived from isopentenyl pyrophosphate | Precursor to monoterpenes |

| Farnesyl Pyrophosphate | Derived from geranyl pyrophosphate | Precursor to sesquiterpenes |

(S)-Mevalonic acid's uniqueness lies in its specific role as a precursor in cholesterol biosynthesis and its chiral nature, which distinguishes it from other compounds that may not exhibit biological activity or relevance to steroid synthesis .

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Shi YQ, Xin XL, Yuan QP. Improved lycopene production by Blakeslea trispora with isopentenyl compounds and metabolic precursors. Biotechnol Lett. 2012 May;34(5):849-52. doi: 10.1007/s10529-011-0839-6. Epub 2011 Dec 30. PubMed PMID: 22207146.

3: Cooper CZ, Benedict CR. Mevalonic acid kinase in Euglena gracilis. Plant Physiol. 1967 Apr;42(4):515-9. PubMed PMID: 6042361; PubMed Central PMCID: PMC1086575.

4: Fenton JW 2nd, Brezniak DV, Ofosu FA, Shen GX, Jacobson JR, Garcia JG. Statins and thrombin. Curr Drug Targets Cardiovasc Haematol Disord. 2005 Apr;5(2):115-20. Review. PubMed PMID: 15853752.

5: Quist-Paulsen P. Statins and inflammation: an update. Curr Opin Cardiol. 2010 Jul;25(4):399-405. doi: 10.1097/HCO.0b013e3283398e53. Review. PubMed PMID: 20421792.

6: Escobales N, Crespo MJ, Altieri PI, Furilla RA. Inhibition of smooth muscle cell calcium mobilization and aortic ring contraction by lactone vastatins. J Hypertens. 1996 Jan;14(1):115-21. PubMed PMID: 12013483.

7: Danesh FR, Anel RL, Zeng L, Lomasney J, Sahai A, Kanwar YS. Immunomodulatory effects of HMG-CoA reductase inhibitors. Arch Immunol Ther Exp (Warsz). 2003;51(3):139-48. Review. PubMed PMID: 12894868.

8: Fenton JW 2nd, Jeske WP, Catalfamo JL, Brezniak DV, Moon DG, Shen GX. Statin drugs and dietary isoprenoids downregulate protein prenylation in signal transduction and are antithrombotic and prothrombolytic agents. Biochemistry (Mosc). 2002 Jan;67(1):85-91. Review. PubMed PMID: 11841343.

9: Ambrosi P, Villani P, Habib G, Bouvenot G. [The statins: new properties]]. Therapie. 2003 Jan-Feb;58(1):15-21. Review. French. PubMed PMID: 12822196.